molecular formula C8H5F2NO4 B3015027 3-(Difluoromethyl)-5-nitrobenzoic acid CAS No. 2248328-45-0

3-(Difluoromethyl)-5-nitrobenzoic acid

Cat. No.: B3015027
CAS No.: 2248328-45-0
M. Wt: 217.128
InChI Key: QEIDKSDSGLBSAD-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-nitrobenzoic acid typically involves the introduction of the difluoromethyl group onto a benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with difluoromethylating agents under controlled conditions. For example, the difluoromethylation can be achieved using reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(Difluoromethyl)-5-aminobenzoic acid, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds, which is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-5-nitrobenzoic acid is unique due to the presence of both a difluoromethyl group and a nitro group on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(difluoromethyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)4-1-5(8(12)13)3-6(2-4)11(14)15/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIDKSDSGLBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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